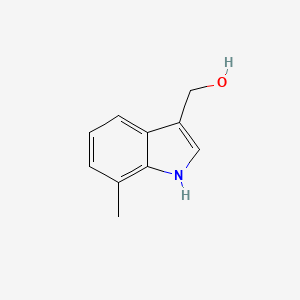

(7-Methyl-1H-indol-3-yl)methanol

Description

Contextualization within Indole (B1671886) Chemistry Research

Indole and its derivatives are the subject of intense research due to their diverse biological activities and their utility as versatile synthetic intermediates. chemijournal.comrsc.org The indole nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. rsc.org Research in indole chemistry is constantly evolving, with a focus on developing novel synthetic methodologies, exploring the structure-activity relationships of new derivatives, and discovering new applications in medicine and materials science. chemijournal.com

Significance of the 7-Methyl-1H-indol-3-yl Moiety in Contemporary Synthetic and Biological Contexts

The (1H-indol-3-yl)methanol framework is a key structural motif that serves as a precursor for a multitude of more complex indole derivatives. researchgate.net The hydroxyl group at the 3-position provides a reactive handle for various chemical transformations. The presence of a methyl group at the 7-position of the indole ring, as in the case of (7-Methyl-1H-indol-3-yl)methanol, can significantly influence the electronic properties and steric environment of the molecule. This substitution can impact the reactivity of the indole nucleus and the biological activity of its derivatives. nih.gov While extensive research exists for various substituted indoles, the specific contributions of the 7-methyl group on the 3-methanol-substituted indole are an area of ongoing investigation.

Overview of Current Research Trajectories and Knowledge Gaps

Current research on indole derivatives is heavily focused on the development of new therapeutic agents, with activities ranging from anticancer to antimicrobial. rsc.org The synthesis of novel indole-containing hybrids and the investigation of their mechanisms of action are prominent themes. ambeed.comglpbio.com

A significant knowledge gap exists specifically for this compound. While its synthesis is achievable and its chemical properties can be inferred from related structures, there is a lack of published research detailing its specific biological activities or its application as a key intermediate in the synthesis of complex target molecules. This presents an opportunity for future research to explore the potential of this particular compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(7-methyl-1H-indol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-3-2-4-9-8(6-12)5-11-10(7)9/h2-5,11-12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXJDKDRSWZQEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

Precursor-Based Synthetic Routes to this compound

Precursor-based syntheses are fundamental in the production of this compound. These routes typically involve the functionalization of a pre-formed 7-methylindole (B51510) core or the reduction of a C3-substituted carbonyl derivative.

Synthesis from 7-Methyl-1H-indole Substrates

A common and direct approach to synthesizing indole-3-carboxaldehydes, which are immediate precursors to indolylmethanols, is the Vilsmeier-Haack reaction. google.com This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich C3 position of the indole (B1671886) ring. google.comekb.eg In the case of this compound, the starting material would be 7-methylindole. The resulting 7-methyl-1H-indole-3-carbaldehyde serves as a key intermediate. researchgate.net

The general reaction scheme is as follows:

Formation of the Vilsmeier Reagent : Phosphorus oxychloride reacts with DMF to form the electrophilic chloroiminium ion.

Electrophilic Attack : The 7-methylindole attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate at the C3 position.

Hydrolysis : Subsequent hydrolysis of the iminium salt yields the desired 7-methyl-1H-indole-3-carbaldehyde. ekb.eg

This method is widely applicable for various substituted indoles, with patents describing the synthesis of numerous indole-3-carboxaldehyde (B46971) compounds, including those with methyl groups at different positions on the indole ring. google.com

Reduction Pathways for the Formation of this compound

Once the C3-functionalized precursor is obtained, the final step is the reduction of the carbonyl group to a primary alcohol.

Reduction of 7-Methyl-1H-indole-3-carbaldehyde: The most direct reduction pathway involves the conversion of 7-methyl-1H-indole-3-carbaldehyde to this compound. This transformation is commonly achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reagent for this purpose due to its selectivity for aldehydes and ketones over other functional groups. google.comgoogle.com The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), at room temperature. google.comgoogle.com The process is efficient and generally provides high yields of the desired indole-3-methanol derivative. google.com

Reduction of 7-Methyl-1H-indole-3-carboxylic Acid and its Esters: An alternative, though less direct, route involves the reduction of 7-methyl-1H-indole-3-carboxylic acid or its corresponding esters. nih.govbiosynth.combldpharm.com3wpharm.com Carboxylic acids and esters are less reactive towards reduction than aldehydes. Therefore, a more powerful reducing agent, such as lithium aluminum hydride (LAH), is required. youtube.com The reaction is typically performed in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. youtube.com While effective, the use of LAH requires more stringent anhydrous conditions and careful handling due to its high reactivity.

| Precursor | Reducing Agent | Typical Solvent | Product |

| 7-Methyl-1H-indole-3-carbaldehyde | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | This compound |

| 7-Methyl-1H-indole-3-carboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | This compound |

| Methyl 7-methyl-1H-indole-3-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | This compound |

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer an efficient and often more environmentally benign alternative to stoichiometric reagents. For the synthesis of indolylmethanols, catalytic reduction of the corresponding aldehyde or carboxylic acid is a key strategy. While the direct catalytic synthesis of this compound is not extensively detailed in the provided results, general principles of catalytic hydrogenation can be applied.

Catalytic hydrogenation of indole-3-aldehydes can be performed using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This method is a cornerstone of reduction chemistry.

More advanced catalytic systems are continuously being developed. For instance, recent research has highlighted the use of quasi-homogeneous catalytic systems for the synthesis of other 3-substituted indoles, which could potentially be adapted for the reduction of the formyl group. rsc.org

Novel Synthetic Strategies and Method Development for Indolylmethanols

The field of organic synthesis is constantly evolving, with new methods being developed to improve efficiency, selectivity, and environmental friendliness. For the synthesis of indolylmethanols and their analogues, several innovative strategies have emerged. mdpi.comresearchgate.net

One area of development is the use of one-pot sequential reactions. These methods combine multiple reaction steps into a single process without the need for isolating intermediates, thereby saving time, reagents, and reducing waste. rsc.org For example, a one-pot synthesis could involve the in-situ formation of the indole-3-carbaldehyde followed immediately by its reduction.

Another novel approach is the use of photocatalysis. Metal-free photocatalysts, such as certain covalent organic frameworks (COFs), have been investigated for the C-3 functionalization of indoles, which could open new avenues for the synthesis of precursors to indolylmethanols. rsc.org

Furthermore, complexity-to-diversity (Ctd) strategies, which utilize complex natural products as starting materials to generate diverse libraries of new compounds, represent a cutting-edge approach in synthetic chemistry. mdpi.comresearchgate.net While not directly applied to the synthesis of the simple this compound, these strategies are crucial for generating complex analogues with potential biological activities. mdpi.com

Regioselective Synthesis and Isomer Control in Indole Derivatives

Controlling the position of substitution (regioselectivity) on the indole ring is a critical aspect of synthesizing specific isomers like this compound. The C3 position of indole is the most nucleophilic and generally the most reactive towards electrophiles, which is why methods like the Vilsmeier-Haack reaction proceed with high C3 selectivity. ekb.eg

However, achieving functionalization at other positions, or preventing undesired side reactions, requires careful control of reaction conditions or the use of directing groups. For instance, in the synthesis of substituted indoles, the choice of catalyst and reaction conditions can significantly influence the outcome. rsc.org

In the context of producing a specific isomer like the 7-methyl derivative, the synthesis often starts with a pre-substituted benzene (B151609) derivative that is then used to construct the indole ring, for example, through a Fischer indole synthesis. rsc.org This ensures the methyl group is in the desired position from the outset.

Recent advances in C-H functionalization offer powerful tools for the direct and regioselective modification of the indole core. acs.org Palladium-catalyzed C-H arylation, for example, has been used to functionalize the C4 position of 3-acetylindoles. acs.org While this specific example targets a different position, the underlying principles of directed C-H activation could be adapted to control the regioselectivity of other functionalizations.

The table below summarizes the key challenges and strategies for regiocontrol in indole synthesis.

| Challenge | Strategy | Example |

| Selective C3-Functionalization | Utilize the inherent high nucleophilicity of the C3 position. | Vilsmeier-Haack formylation of 7-methylindole. ekb.eg |

| Preventing N-Functionalization | Use of N-H indoles under neutral or acidic conditions. | Reduction of indole-3-carbaldehyde with NaBH₄ in methanol. google.com |

| Functionalizing other positions (e.g., C2, C4, C5, C6) | Use of directing groups or specific catalysts. | Palladium-catalyzed C4-arylation of N-protected 3-acetylindoles. acs.org |

| Isomer-specific synthesis | Start with a pre-substituted precursor. | Fischer indole synthesis using a substituted phenylhydrazine. rsc.org |

Chemical Reactivity and Functional Group Transformations of 7 Methyl 1h Indol 3 Yl Methanol

Reactions at the Hydroxyl Group of (7-Methyl-1H-indol-3-yl)methanol

The hydroxyl group of this compound is a primary alcohol, and as such, it undergoes typical reactions of this functional group, including esterification and etherification.

Esterification: The reaction of this compound with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, in the presence of an acid catalyst, yields the corresponding esters. This process is crucial for the synthesis of various derivatives with potential biological activities. The ease of esterification generally follows the order of primary > secondary > tertiary alcohols for a given carboxylic acid. libretexts.org The reaction is typically catalyzed by strong mineral acids like H₂SO₄, HCl, or H₃PO₄, which protonate the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. libretexts.org

Etherification: The formation of ethers from this compound can be achieved through various methods. One common approach is the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. Another method involves the acid-catalyzed dehydration of the alcohol, although this can sometimes lead to the formation of the more stable carbocation at the 3-position of the indole (B1671886) ring, resulting in dimerization or polymerization.

This compound can also participate in SN1-type reactions under dehydrative conditions. For instance, it can react with various nucleophiles "on water" without the need for a catalyst. rsc.org This highlights the ability of the indolyl alcohol to form a stabilized carbocation, which is then attacked by the nucleophile.

Chemical Transformations Involving the Indole Nitrogen of this compound

The nitrogen atom in the indole ring of this compound is nucleophilic and can participate in various reactions, most notably N-alkylation and N-acylation.

N-Alkylation: The introduction of an alkyl group onto the indole nitrogen is a common transformation. researchgate.net Classical conditions for N-alkylation involve the use of a base, such as sodium hydride (NaH), in a solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. rsc.org This method generally provides high selectivity for N-alkylation over C-alkylation. rsc.org Alternative methods include the use of alcohols as alkylating agents in the presence of a catalyst. organic-chemistry.org For instance, iridium-catalyzed reactions can achieve regioselective N-alkylation of indolines in water. organic-chemistry.org The choice of base and solvent can significantly influence the regioselectivity of the alkylation. beilstein-journals.org

N-Acylation: The acylation of the indole nitrogen can be achieved using acylating agents like acid chlorides or thioesters. nih.govbeilstein-journals.org Base-catalyzed N-acylation using reagents like sodium t-butoxide in THF or 4-dimethylaminopyridine (B28879) (DMAP) with triethylamine (B128534) in dichloromethane (B109758) is a common strategy. nih.gov Thioesters have also been employed as effective acyl sources for the chemoselective N-acylation of indoles. beilstein-journals.org

Table 1: N-Alkylation and N-Acylation Reactions of Indole Derivatives

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | NaH, Alkyl bromide, THF | N-1 Alkylindole | beilstein-journals.org |

| N-Alkylation | Alcohol, Iridium catalyst, Water | N-Alkylated indoline/indole | organic-chemistry.org |

| N-Alkylation | PBu₃, DIAD/TMAD, THF/Toluene | N-Alkylated indole | researchgate.net |

| N-Acylation | Aryl acid chloride, t-BuONa/THF or DMAP/Et₃N/DCM | N-1 Acylindole | nih.gov |

| N-Acylation | Thioester | N-Acylindole | beilstein-journals.org |

Electrophilic and Nucleophilic Aromatic Substitution on the Indole Ring System

The indole ring system is electron-rich and readily undergoes electrophilic aromatic substitution, primarily at the C-3 position. However, since this position is already substituted in this compound, electrophilic attack occurs at other positions.

Electrophilic Aromatic Substitution: Indoles generally undergo electrophilic substitution preferentially at the C-3 position. ic.ac.uk When the C-3 position is blocked, substitution tends to occur at the C-2 position, and if both are occupied, the electrophile attacks the C-6 position. bhu.ac.in Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration of 2-methylindole (B41428) with benzoyl nitrate (B79036) yields the 3-nitro derivative, while under acidic conditions, substitution occurs at the C-5 position. bhu.ac.in

Nucleophilic Aromatic Substitution: While less common for electron-rich systems like indole, nucleophilic aromatic substitution (NAS) can occur under specific conditions, particularly when the ring is activated by strongly electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The mechanism typically involves the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the context of indoles, a unique SN2-type reaction on the indole nitrogen has been reported, leading to the formation of 1-(indol-3-yl)indoles. clockss.orgresearchgate.net

Oxidation and Reduction Chemistry Pertaining to this compound

The indole nucleus and the hydroxyl group of this compound can undergo both oxidation and reduction reactions.

Oxidation: The hydroxyl group can be oxidized to the corresponding aldehyde or carboxylic acid using various oxidizing agents. For example, manganese dioxide (MnO₂) is a common reagent for the oxidation of benzylic alcohols to aldehydes. rsc.org The indole ring itself can be oxidized, leading to a variety of products depending on the oxidant and reaction conditions. Reagents like ozone, sodium periodate, or potassium superoxide (B77818) can lead to cleavage of the pyrrole (B145914) ring. bhu.ac.in

Reduction: The reduction of the indole ring can lead to the formation of indolines (2,3-dihydroindoles). This can be achieved through catalytic hydrogenation or by using reducing agents like triethylsilane in the presence of an acid. rsc.org The hydroxyl group is generally stable under these conditions.

Mechanistic Investigations and Reaction Kinetics of this compound Transformations

The reactivity of indole derivatives is often governed by the stability of intermediates. For electrophilic substitution, the formation of a 3H-indolium cation is thermodynamically more stable than protonation at the nitrogen atom. ic.ac.ukbhu.ac.in This is because the 3-protonated cation retains the aromaticity of the benzene (B151609) ring. bhu.ac.in

In nucleophilic aromatic substitution, the reaction proceeds through a negatively charged carbanion intermediate. The rate of these reactions is accelerated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

Kinetic studies on the N-alkylation of indolines have been conducted to understand the reaction mechanism. organic-chemistry.org These studies, often complemented by density functional theory (DFT) calculations, help in elucidating the catalytic cycle and the role of various species in the reaction. organic-chemistry.org

Spectroscopic and Advanced Analytical Characterization of 7 Methyl 1h Indol 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of (7-Methyl-1H-indol-3-yl)methanol. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the indole (B1671886) N-H proton, the aromatic protons on the fused benzene (B151609) ring, the proton at the C2 position of the pyrrole (B145914) ring, the methylene (B1212753) protons of the hydroxymethyl group, and the protons of the C7-methyl group. The indole N-H proton typically appears as a broad singlet in the downfield region, often above 10 ppm, depending on the solvent and concentration. The aromatic protons will exhibit complex splitting patterns (multiplets) in the range of approximately 6.8 to 7.5 ppm. The C2-proton, adjacent to the nitrogen, will likely be a singlet or a triplet (if coupled to the N-H proton) around 7.0-7.3 ppm. The benzylic methylene protons (-CH₂OH) are expected to appear as a singlet around 4.8 ppm, and the methyl protons at C7 will present as a singlet around 2.4 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbons of the indole ring will resonate in the aromatic region (approximately 110-140 ppm). The C3 carbon, bearing the hydroxymethyl group, is typically found around 115-125 ppm. The methylene carbon of the hydroxymethyl group would appear around 55-65 ppm, while the methyl carbon at C7 would be observed in the upfield region, around 15-20 ppm. For comparison, ¹³C NMR data for various indole derivatives have been extensively reported, providing a solid basis for these expected chemical shifts rsc.orgresearchgate.net.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

|---|---|---|

| N-H | >10 (broad singlet) | - |

| C2-H | ~7.1 (singlet) | ~123 |

| C4-H | ~7.4 (doublet) | ~120 |

| C5-H | ~6.9 (triplet) | ~121 |

| C6-H | ~6.9 (doublet) | ~118 |

| C7-CH₃ | ~2.4 (singlet) | ~16 |

| C3-CH₂OH | ~4.8 (singlet) | ~58 |

| C3a | - | ~128 |

| C7a | - | ~136 |

| C3 | - | ~114 |

Note: These are predicted values based on known substituent effects on the indole ring and data from related compounds. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS) Applications in Characterizing this compound and its Derivatives

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound and for identifying its derivatives. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₁₀H₁₁NO, by providing a highly accurate mass measurement scielo.br. The monoisotopic mass of this compound is approximately 161.0841 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would be expected at m/z 161. A prominent fragmentation pattern for indole-3-methanol derivatives involves the loss of the hydroxyl group or water, followed by the formation of a stable quinone-methide type cation. Therefore, a significant peak at m/z 144, corresponding to the loss of a hydroxyl radical (•OH), and a peak at m/z 143, from the loss of water (H₂O), are anticipated. The most intense peak in the spectrum is often the one corresponding to the stable 7-methyl-3-methylene-3H-indolium cation at m/z 144. Further fragmentation could involve the loss of HCN from the pyrrole ring.

Electrospray ionization (ESI), a softer ionization technique, would typically show the protonated molecule [M+H]⁺ at m/z 162 or adducts with sodium [M+Na]⁺ at m/z 184 scielo.bruni.lu. This technique is particularly useful for analyzing derivatives formed in subsequent reactions rsc.org.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in this compound. The spectrum is expected to be dominated by a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol and the N-H stretching of the indole ring. The C-H stretching vibrations of the aromatic ring and the methyl/methylene groups would appear just below and above 3000 cm⁻¹. Aromatic C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region. The C-O stretching of the primary alcohol is expected to be observed around 1050 cm⁻¹. These assignments are consistent with IR data reported for various indole derivatives scielo.bracs.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a solvent like methanol (B129727) or ethanol (B145695) is expected to show characteristic absorptions for the indole chromophore. Indole and its derivatives typically exhibit two main absorption bands. The first, more intense band (the B-band) appears around 220-230 nm, and the second, broader band with fine structure (the L-band) is observed around 270-290 nm researchgate.netrsc.org. The presence of the methyl and hydroxymethyl groups is not expected to significantly shift these absorption maxima compared to the parent indole structure.

Expected Spectroscopic Data for Functional Group Analysis

| Technique | Expected Absorption/Wavelength | Corresponding Functional Group/Transition |

|---|---|---|

| IR | ~3200-3500 cm⁻¹ (broad) | O-H and N-H stretch |

| IR | ~2850-3100 cm⁻¹ | C-H stretch (aromatic and aliphatic) |

| IR | ~1450-1600 cm⁻¹ | C=C stretch (aromatic) |

| IR | ~1050 cm⁻¹ | C-O stretch (primary alcohol) |

| UV-Vis | ~220-230 nm (λ_max) | π → π* transition (B-band) |

X-ray Crystallography and Solid-State Structural Analysis of this compound

X-ray crystallography provides unambiguous proof of structure by determining the precise arrangement of atoms in a single crystal. While a crystal structure for this compound itself is not publicly available, data for the closely related compound, 2-(7-Methyl-1H-indol-3-yl)acetonitrile, has been reported nih.gov.

For 2-(7-Methyl-1H-indol-3-yl)acetonitrile, the crystal system is monoclinic with the space group P2₁/c nih.gov. The indole ring system is essentially planar. In the crystal, molecules are linked by N—H···N hydrogen bonds nih.gov. By analogy, it is expected that this compound would also crystallize in a similar fashion, with the indole ring being planar. A key feature in its solid-state structure would be intermolecular hydrogen bonding involving the hydroxyl group (O-H) and the indole N-H group, likely forming chains or more complex networks that stabilize the crystal lattice. Such hydrogen bonding is a common feature in the crystal structures of indole derivatives containing hydroxyl groups researchgate.net.

Chromatographic Techniques for the Purity Assessment and Isolation of this compound

Chromatographic methods are indispensable for the isolation and purity assessment of this compound.

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of reactions that synthesize indole derivatives and to get a preliminary indication of product purity rsc.org. Using a silica (B1680970) gel plate as the stationary phase and a solvent system such as a mixture of ethyl acetate (B1210297) and petroleum ether, the compound will appear as a single spot under UV light if it is pure.

Column Chromatography: For the purification of this compound on a preparative scale, flash column chromatography is the method of choice. The crude product is loaded onto a silica gel column and eluted with a solvent gradient, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with a solvent like ethyl acetate rsc.orgrsc.org. The fractions are collected and analyzed by TLC to isolate the pure compound.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is the gold standard for determining the final purity of the compound with high accuracy. A C18 column is commonly used with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic acid) and an organic solvent such as methanol or acetonitrile. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Theoretical and Computational Investigations of 7 Methyl 1h Indol 3 Yl Methanol

Molecular Structure and Conformation Analysis via Computational Chemistry

The molecular structure of (7-Methyl-1H-indol-3-yl)methanol consists of a central indole (B1671886) bicyclic system, which is composed of a fused benzene (B151609) and pyrrole (B145914) ring. A methyl group is substituted at the 7-position of the indole ring, and a hydroxymethyl (-CH₂OH) group is attached to the 3-position. The indole ring system itself is largely planar.

Studies on similar substituted indoles, such as 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, have shown that different rotational conformers can exist with relatively low energy barriers between them. nih.gov In the case of this compound, it is expected that the rotation of the hydroxymethyl group would lead to various conformers. The stability of these conformers would be influenced by steric interactions between the hydroxymethyl group and the hydrogen atom at the 4-position of the indole ring, as well as potential intramolecular hydrogen bonding between the hydroxyl group and the π-electron system of the indole ring or the nitrogen atom of the pyrrole ring. The crystal structure of the related compound 2-(7-Methyl-1H-indol-3-yl)acetonitrile shows a specific orientation of the substituent at the 3-position relative to the indole plane. nih.gov

Table 1: Predicted Geometrical Parameters of this compound

| Parameter | Predicted Value |

| C3-C(methanol) Bond Length | ~1.50 Å |

| C(methanol)-O Bond Length | ~1.43 Å |

| C3-C(methanol)-O Bond Angle | ~112° |

| Dihedral Angle (C2-C3-C(methanol)-O) | Variable (defining conformation) |

Quantum Chemical Calculations of Electronic Properties and Reactivity Descriptors

Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of a molecule. Methods like DFT can be used to calculate various electronic properties and reactivity descriptors.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For indole derivatives, the HOMO is typically located over the electron-rich indole ring, while the LUMO distribution can vary depending on the substituents. aip.orgresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule and is used to predict sites for electrophilic and nucleophilic attack. In a typical indole derivative, the region around the pyrrole nitrogen is often negative (red/yellow), indicating a site prone to electrophilic attack, while the regions around the hydrogen atoms are positive (blue), indicating sites for nucleophilic interaction. A study on 3-methyl-indole showed negative electrostatic potential over both the five- and six-membered rings, indicating their nucleophilic character. researchgate.net

Reactivity Descriptors: Fukui functions and dual descriptors are reactivity indices derived from conceptual DFT that can pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. researchgate.net For an indole system, these descriptors would likely highlight the C3 position as a primary site for electrophilic substitution, which is a characteristic reaction of indoles.

Table 2: Predicted Electronic Properties of this compound (based on analogs)

| Property | Predicted Value/Description |

| HOMO Energy | ~ -5.5 to -6.0 eV |

| LUMO Energy | ~ -0.5 to -1.0 eV |

| HOMO-LUMO Gap | ~ 4.5 to 5.5 eV |

| Dipole Moment | ~ 2.0 to 2.5 Debye |

| Most Nucleophilic Site | C3 position of the indole ring |

| Most Electrophilic Site | Hydroxyl proton, protons on the aromatic ring |

Note: These values are estimations based on DFT studies of other indole derivatives and are intended to be representative. aip.orgresearchgate.net

Reaction Mechanism Studies of this compound via Computational Modeling

Computational modeling can elucidate the step-by-step pathways of chemical reactions, including the identification of transition states and intermediates. For this compound, a key reaction is the substitution at the hydroxymethyl group.

A plausible and well-documented reaction for indol-3-yl methanols is acid-catalyzed dehydration. nih.govrsc.org In this mechanism, the hydroxyl group is protonated by an acid, forming a good leaving group (water). The subsequent departure of water generates a highly reactive and resonance-stabilized carbocation, the (7-methyl-1H-indol-3-yl)methyl cation. This cation is an electrophile and can be readily attacked by a wide range of nucleophiles. Computational studies can model the energy profile of this reaction, determining the activation barriers for protonation, water departure, and nucleophilic attack. The instability of the (1H-indol-3-yl)methyl electrophile has been noted, suggesting that its generation is a critical step in subsequent reactions. nih.gov

Another area of reactivity is electrophilic substitution on the indole ring itself. The indole nucleus is electron-rich and susceptible to attack by electrophiles. DFT studies on the polymerization of indole have indicated that the C2 and C3 positions are the most probable sites for reaction. researchgate.net While the C3 position is substituted in the title compound, the C2 position remains a potential site for electrophilic attack, depending on the reaction conditions and the nature of the electrophile. Computational modeling could compare the activation energies for substitution at different positions on the indole ring.

Molecular Docking and Interaction Predictions with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. This method is widely used in drug discovery to understand potential biological activity.

While no specific molecular docking studies have been reported for this compound, we can hypothesize its potential interactions based on studies of other indole derivatives. nih.govresearchgate.net A docking study would involve placing this compound into the binding site of a target protein and calculating a docking score, which represents the binding affinity.

The indole ring can participate in several types of interactions:

Hydrophobic interactions: The aromatic indole ring can interact with nonpolar amino acid residues in a protein's binding pocket.

Hydrogen bonding: The N-H group of the pyrrole ring can act as a hydrogen bond donor, and the hydroxyl group of the methanol (B129727) substituent can act as both a hydrogen bond donor and acceptor.

π-π stacking: The aromatic indole ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Cation-π interactions: The electron-rich indole ring can interact favorably with cationic amino acid residues such as lysine (B10760008) and arginine.

Table 3: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Active Site

| Parameter | Predicted Value/Interaction Type |

| Binding Affinity (Docking Score) | -5 to -7 kcal/mol |

| Key Hydrogen Bond Interactions | With backbone carbonyls or polar side chains (e.g., Ser, Thr, Asp) |

| Key Hydrophobic Interactions | With nonpolar residues (e.g., Leu, Val, Ala) |

| π-π Stacking Interactions | With aromatic residues (e.g., Phe, Tyr) |

Note: This table is purely hypothetical and serves to illustrate the types of results obtained from a molecular docking simulation. The actual results would be specific to the chosen protein target.

Biological and Biochemical Investigations of 7 Methyl 1h Indol 3 Yl Methanol and Its Derivatives in Vitro/in Silico Focus

Exploration of Enzyme Modulation and Inhibition Mechanisms by Indolylmethanols

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, and its derivatives, including indolylmethanols, are subjects of intense investigation for their ability to modulate enzyme activity. The mechanisms by which these compounds exert their effects are diverse, ranging from competitive inhibition at active sites to allosteric modulation and disruption of protein-protein interactions essential for enzyme function. Mechanism-based inhibitors (MBIs) represent a sophisticated class of enzyme inactivators that are themselves unreactive but are catalytically converted by a target enzyme into a reactive species that covalently binds to and inhibits the enzyme. nih.gov This dual-level specificity, requiring both initial binding and catalytic activation, makes MBIs highly selective. nih.gov

A prominent example of enzyme modulation by a derivative of the indolylmethanol scaffold involves the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for cell division, motility, and shape. nih.gov Agents that interfere with microtubule dynamics are potent anti-cancer drugs. Certain N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives have been designed and synthesized based on the known inhibitory effects of indoles on tubulin. nih.gov Mechanistic studies revealed that these compounds inhibit tubulin polymerization, arresting the cell cycle and inducing apoptosis. nih.gov The inhibition is often achieved by binding to the colchicine (B1669291) site on β-tubulin, which prevents the curved-to-straight conformational change required for tubulin to incorporate into growing microtubules. Molecular docking studies have supported this mechanism, showing that the indole moiety can fit into the hydrophobic pocket of the binding site. nih.gov

The study of inhibition mechanisms often involves a combination of kinetic analysis, spectroscopic methods, and computational modeling. nih.gov Kinetic studies can determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and key parameters like the inhibition constant (Kᵢ). For mechanism-based inhibitors, kinetic analysis is used to determine the rate of inactivation (kᵢₙₐ꜀ₜ) and Kᵢ, which describe the maximal rate of inactivation and the concentration of inhibitor required for half-maximal inactivation, respectively. nih.gov

In Vitro Cellular Pathway Interactions of (7-Methyl-1H-indol-3-yl)methanol

The biological activity of a compound is ultimately defined by its interactions with cellular pathways. For this compound and its analogues, in vitro studies using cell-based assays are crucial for elucidating their effects on processes like cell proliferation, apoptosis, and cell cycle progression. These studies provide a bridge between molecular target engagement and physiological response.

Derivatives of the closely related (1-methyl-1H-indol-3-yl)methanol have demonstrated significant effects on cancer cell lines. For instance, certain acetamide (B32628) derivatives were evaluated for their in vitro antiproliferative activities against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines, with some compounds showing potent activity with IC₅₀ values in the sub-micromolar range. nih.gov

Further mechanistic investigation into the most potent of these compounds revealed specific interactions with key cellular pathways:

Cell Cycle Arrest: Treatment of cancer cells with the compound led to an accumulation of cells in the G2/M phase of the cell cycle. nih.gov This arrest prevents cells from entering mitosis, ultimately inhibiting cell division. This effect is a direct consequence of the compound's ability to disrupt microtubule dynamics, as a properly formed mitotic spindle is essential for progression through mitosis. nih.gov

Induction of Apoptosis: The same compound was found to induce apoptosis (programmed cell death) in a dose-dependent manner. nih.gov Apoptosis is a critical pathway for eliminating damaged or cancerous cells. The disruption of microtubule function is a known trigger for the intrinsic apoptotic pathway.

These findings highlight a clear in vitro cellular pathway interaction: the indolylmethanol derivative engages with and inhibits tubulin, which disrupts microtubule formation, leading to a halt in the cell cycle at the G2/M checkpoint and subsequent activation of the apoptotic cell death program. nih.gov While these results are for a methylated analogue, they establish a strong rationale for investigating similar pathways for this compound.

| Compound Derivative | Cell Line | Observed Effect | Pathway Interaction |

| N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivative (7d) | HeLa, MCF-7, HT-29 | Potent antiproliferative activity (IC₅₀ = 0.34-0.86 µM) nih.gov | Inhibition of Cell Proliferation |

| N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivative (7d) | HeLa | Arrest of cells in G2/M phase nih.gov | Cell Cycle Regulation |

| N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivative (7d) | HeLa | Induction of apoptosis in a dose-dependent manner nih.gov | Programmed Cell Death |

Receptor Binding Studies and Ligand-Target Interactions (In Vitro and Computational)

Understanding how a ligand like this compound interacts with its biological target is fundamental to explaining its activity. This is achieved through a combination of in vitro binding assays and in silico computational modeling. nih.gov

In Vitro Binding Studies: These experiments directly measure the interaction between a ligand and a purified receptor or enzyme. A powerful technique involves the use of fluorescently labeled ligands. For example, a study on the serotonin (B10506) 5-HT₃ receptor utilized a novel fluorescein-labeled indole derivative (GR-flu) to study binding kinetics and thermodynamics. nih.gov By monitoring changes in fluorescence intensity and anisotropy upon binding to the purified receptor, researchers determined a dissociation constant (Kₔ) of approximately 0.2 nM, indicating very high affinity. nih.gov Such studies can also reveal the kinetics of the interaction, including the association (on-rate) and dissociation (off-rate) constants. nih.gov Furthermore, the properties of the fluorescent probe can provide information about the local environment of the binding site, such as its acidity and accessibility. nih.gov Another approach involves designing indole derivatives as specific receptors for other molecules, such as anions, where binding can be quantified using techniques like NMR titration. researchgate.net

Computational Ligand-Target Interactions: In silico methods, particularly molecular docking, are invaluable for predicting and analyzing ligand-target interactions at an atomic level. youtube.com Molecular docking algorithms place a ligand into the binding site of a target protein and use a scoring function to estimate the binding affinity, which is often expressed as a negative value in kcal/mol; a more negative value suggests stronger binding. youtube.compsu.edu

These computational approaches serve several purposes:

Pose Prediction: Docking predicts the most likely three-dimensional orientation and conformation of the ligand within the binding site. nih.gov

Interaction Mapping: It identifies specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues of the target. acs.org

Virtual Screening: Docking can be used to screen large libraries of compounds against a target to identify potential hits for further experimental testing. nih.gov

For example, molecular docking of an N-((1-methyl-1H-indol-3-yl)methyl) derivative into the colchicine binding site of tubulin was consistent with its observed biological activity as a tubulin polymerization inhibitor. nih.gov Similarly, in silico studies of indole-containing thiosemicarbazides targeting the ATP binding pocket of topoisomerase II revealed that π-π interactions involving the phenyl ring were crucial for binding. acs.org

| Methodology | Focus | Key Information Obtained | Example Application |

| In Vitro | |||

| Fluorescence Spectroscopy | Direct measurement of binding | Dissociation constant (Kₔ), on/off rates, binding site environment nih.gov | Studying indole derivative binding to the 5-HT₃ receptor. nih.gov |

| NMR Titration | Quantifying binding events | Association constants, stoichiometry of interaction researchgate.net | Characterizing anion binding to a fluorinated indole receptor. researchgate.net |

| In Silico | |||

| Molecular Docking | Predicting binding mode and affinity | Binding pose, interaction types (H-bonds, etc.), binding energy score youtube.com | Docking of an indolylmethanol derivative into the colchicine site of tubulin. nih.gov |

Structure-Activity Relationship (SAR) Studies for Bioactive Indole Analogues

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound correlates with its biological activity. nih.gov By systematically modifying a lead compound's scaffold and evaluating the resulting analogues, researchers can identify which chemical features are essential for activity and which can be altered to improve potency, selectivity, or pharmacokinetic properties. nih.gov The indole ring is a versatile starting point for such explorations.

SAR studies on indole-based compounds have yielded critical insights across various therapeutic areas:

Anti-HIV Agents: In the development of HIV-1 fusion inhibitors targeting the glycoprotein (B1211001) gp41, SAR studies on bisindole compounds were performed. nih.gov This work revealed that the linkage between the indole rings was critical; a 6-6' linkage was optimal, while 5-6', 6-5', and 5-5' linkages all resulted in reduced activity. nih.gov The studies also explored various substituents on the indole nitrogen and other positions, leading to the identification of compounds with submicromolar activity against HIV fusion. nih.gov

CFTR Potentiators: For cystic fibrosis, researchers identified a class of compounds with a 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core that could potentiate the function of the defective CFTR protein. acs.org An extensive SAR study showed that substituting the phenyl ring of this core structure significantly impacted potency. A fluorine atom at position 6 was found to be highly beneficial, yielding a compound with double-digit nanomolar potency. acs.org In contrast, adding a trifluoromethyl group at position 8 caused a six-fold drop in potency. acs.org These studies highlight the sensitivity of the target protein to subtle changes in the ligand's electronic and steric properties.

Anti-inflammatory Agents: SAR studies of various indole derivatives have been conducted to optimize their anti-inflammatory activity, which is often mediated through the inhibition of enzymes like cyclooxygenase (COX). researchgate.net

These examples demonstrate a common principle in SAR: specific substitutions and structural arrangements are key to optimizing biological function. For this compound, the position of the methyl group at the 7-position, compared to other positions on the indole ring, is expected to significantly influence its electronic properties and steric profile, thereby affecting its binding affinity and activity at various biological targets.

| Indole Analogue Class | Target/Activity | Key SAR Finding | Reference |

| Bisindoles | HIV-1 Fusion Inhibition (gp41) | The linkage position between indole rings is critical; 6-6' linkage is superior to 5-5', 5-6', or 6-5' linkages. nih.gov | nih.gov |

| Tetrahydro-γ-carbolines | CFTR Potentiation | A fluorine substituent at position 6 dramatically increases potency, while a trifluoromethyl group at position 8 decreases it. acs.org | acs.org |

| General Indole Derivatives | Anti-inflammatory | The nature and position of substituents on the indole ring modulate activity against targets like COX enzymes. researchgate.net | researchgate.net |

In Vitro and In Silico Metabolic Pathways of Indolylmethanol Compounds

The metabolic fate of a compound is a critical determinant of its therapeutic potential and duration of action. Investigating metabolic pathways is typically done using a combination of in vitro experimental systems and in silico predictive models.

In Silico Metabolic Prediction: Computational tools play a crucial role in the early assessment of a compound's metabolic stability and potential metabolites. nih.gov These approaches are broadly classified into ligand-based and structure-based methods. nih.gov

Ligand-based methods use information from known metabolic transformations of similar molecules to predict the metabolism of a new compound.

Structure-based methods utilize the three-dimensional structures of metabolic enzymes, most commonly Cytochrome P450 (CYP) enzymes, to dock the compound and predict which sites on the molecule are most susceptible to metabolism. nih.gov

For an indolylmethanol compound, these models would predict likely sites of Phase I metabolism. Common transformations for indole-containing molecules include hydroxylation of the indole ring (at various positions), oxidation of the methyl group to a carboxylic acid, and oxidation of the methanol (B129727) group. CYP enzymes such as CYP1A2, CYP2D6, and CYP3A4 are frequently involved in the metabolism of indole derivatives. In silico tools can provide a ranked list of the most probable sites of metabolism, guiding the design of more metabolically stable analogues or aiding in the identification of metabolites in experimental samples. nih.gov

In Vitro Metabolic Studies: Experimental validation of predicted metabolic pathways is essential. Standard in vitro systems for this purpose include:

Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from liver cells and contain a high concentration of Phase I (e.g., CYP) and some Phase II enzymes. They are a cost-effective way to study initial metabolic transformations.

Hepatocytes: Intact liver cells (often from human or animal donors) provide a more complete picture of metabolism, as they contain the full complement of Phase I and Phase II (conjugation) enzymes, as well as transporters.

Recombinant Enzymes: Using specific, individually expressed CYP enzymes allows researchers to pinpoint exactly which enzyme is responsible for a particular metabolic reaction.

Applications in Organic and Medicinal Chemistry Research

(7-Methyl-1H-indol-3-yl)methanol as a Versatile Synthetic Building Block in Organic Synthesis

In organic synthesis, this compound serves as a highly adaptable starting material for the construction of more complex indole (B1671886) derivatives. The hydroxyl group of the methanol (B129727) moiety is an excellent leaving group upon protonation, facilitating the formation of a stabilized carbocation. This reactivity allows the compound to act as an electrophile in Friedel-Crafts-type alkylation reactions with a wide range of nucleophiles.

Key synthetic transformations involving this compound include:

Synthesis of Bis(indolyl)methanes (BIMs): It can react with other indole molecules to form substituted bis(indolyl)methanes. These structures are prevalent in various biologically active compounds.

Alkylation of Nucleophiles: The compound can alkylate various carbon and heteroatom nucleophiles, providing a straightforward route to C3-substituted 7-methylindoles. This is crucial for building libraries of compounds for biological screening.

Precursor to other Functional Groups: The methanol group can be readily oxidized to an aldehyde (7-methyl-1H-indole-3-carbaldehyde) or converted to other functionalities like nitriles, such as 2-(7-Methyl-1H-indol-3-yl)acetonitrile, further expanding its synthetic utility. nih.gov

The table below illustrates some of the synthetic applications of this building block.

| Reactant(s) | Reagent/Catalyst | Product Type | Significance |

| Indole | Acid catalyst (e.g., HCl, Lewis acids) | Bis(7-methyl-1H-indol-3-yl)methane | Core structure in bioactive molecules |

| Thiol (R-SH) | Acid catalyst | 3-((R-sulfanyl)methyl)-7-methyl-1H-indole | Introduction of sulfur-containing moieties |

| Sodium Cyanide (NaCN) | Acid catalyst | 2-(7-Methyl-1H-indol-3-yl)acetonitrile | Precursor for tryptamine synthesis |

| Pyridinium chlorochromate (PCC) | Oxidation | 7-Methyl-1H-indole-3-carbaldehyde | Key intermediate for various heterocycles |

Design and Synthesis of Novel Indole-Based Scaffolds for Chemical Biology

The development of novel molecular scaffolds is a cornerstone of chemical biology, enabling the exploration of new biological targets and pathways. This compound is an ideal starting point for creating diverse indole-based scaffolds. Its inherent structure can be elaborated into more complex, rigid, and three-dimensional architectures.

Researchers utilize this building block to construct fused heterocyclic systems and macrocycles. For instance, intramolecular cyclization strategies can be employed to create indole-fused rings, such as cyclopenta[b]indoles or indole-fused ethers. cuestionesdefisioterapia.com The 7-methyl group can influence the conformational preferences of these larger structures, which can be critical for specific protein-ligand interactions. The synthesis of novel indole Schiff base derivatives and indole-benzimidazole hybrids are examples of how indole precursors are used to generate new chemical entities with potential biological activities. openmedicinalchemistryjournal.comnih.gov

| Scaffold Type | Synthetic Strategy | Potential Application |

| Indolo[3,2-b]indoles | Dimerization/cyclization of indole precursors | Organic electronics, biological probes nih.gov |

| Indole-Fused Medium Rings | Palladium-catalyzed annulative allylic alkylation | Unique 3D structures for kinase inhibition cuestionesdefisioterapia.com |

| Pyrido[3,4-b]indole Derivatives | Pictet-Spengler reaction with aldehydes | Scaffolds for anti-HIV agents openmedicinalchemistryjournal.com |

| Indole-Triazole Hybrids | Click chemistry or multi-step synthesis | Antimicrobial and anticancer agents |

Contributions of Indolylmethanols to Ligand Discovery and Lead Optimization in Medicinal Chemistry

Indolylmethanols are valuable intermediates in the process of ligand discovery and lead optimization. danaher.combiosolveit.decriver.comoncodesign-services.com Lead optimization aims to enhance the properties of a "hit" compound, improving its potency, selectivity, and pharmacokinetic profile. This compound provides a platform for systematic structural modifications to establish structure-activity relationships (SAR).

The 7-methyl group is particularly important in this context. It can:

Provide Steric Hindrance: The methyl group can orient the molecule within a binding pocket, potentially increasing selectivity for a target protein.

Enhance Lipophilicity: This can improve membrane permeability and oral bioavailability.

Block Metabolic Sites: A methyl group can prevent metabolic oxidation at the 7-position, potentially increasing the compound's half-life in vivo.

By generating a library of derivatives from this compound—for example, by varying substituents on the indole nitrogen or by converting the methanol group to other linkers—medicinal chemists can fine-tune the compound's properties to develop a viable drug candidate.

| Modification Site | Type of Modification | Intended Effect on Properties |

| N1-H of Indole | Alkylation, Arylation | Modulate hydrogen bonding, alter solubility |

| C3-CH2OH | Conversion to ether, ester, or amine | Introduce new interaction points, act as a linker |

| Benzene (B151609) Ring | (Hypothetical further substitution) | Fine-tune electronics and sterics |

| 7-Methyl Group | (Isosteric replacement, e.g., with -Cl) | Alter size, lipophilicity, and electronic character |

Role of this compound in Natural Product Synthesis and Modification

The indole nucleus is a fundamental component of a vast number of natural products, particularly alkaloids, which exhibit a wide array of biological activities. nih.govnih.govmdpi.com this compound can be a key building block in the total synthesis of such natural products or their analogues. For example, many marine natural products feature a C3-substituted indole core. mdpi.com

Furthermore, this compound is valuable for the semi-synthetic modification of existing natural products. nih.gov By chemically attaching the (7-methyl-1H-indol-3-yl)methyl moiety to a complex natural product, researchers can create novel derivatives with potentially enhanced or entirely new biological functions. This strategy, known as "natural product diversification," is a powerful tool in drug discovery. For example, attaching the indole unit to a terpene or polyketide scaffold could improve its target affinity or cellular uptake.

| Natural Product Class | Example | Potential Role of this compound |

| Indole Alkaloids | Tryptophol, Serotonin (B10506) Analogs | As a direct precursor to create methylated versions. mdpi.com |

| Terpenoid Indole Alkaloids | Reserpine, Vincristine | Building block for synthetic analogs with modified indole units. nih.gov |

| Parthenolide Derivatives | Parthenolide | Used to create parthenolide-indole hybrids to enhance anticancer activity. nih.gov |

| Marine Alkaloids | Aplysinopsin | Synthesis of analogs containing the 7-methylindole (B51510) core. nih.gov |

Exploratory Research in Advanced Materials Science Applications of Indole Derivatives

The applications of indole derivatives are not limited to biology and medicine; they are also being explored in the field of materials science. The electron-rich nature of the indole ring system makes it an attractive component for organic electronic materials. nih.gov

This compound can serve as a monomer or precursor for the synthesis of novel polymers and functional materials. Specifically, it can be used to create:

Indoloindoles: These fused indole systems are air-stable, electron-rich molecules that have shown promise in photovoltaic applications. nih.gov

Organic Light-Emitting Diodes (OLEDs): Indole-containing polymers can be designed to have specific photophysical properties, making them suitable for use as emissive layers in OLEDs. nih.gov

Organic Field-Effect Transistors (OFETs): The tunable electronic properties of indole derivatives allow for their incorporation into semiconducting materials for OFETs. nih.gov

The 7-methyl group can be used to modify the solid-state packing and solubility of these materials, which are critical parameters for device performance and processability.

| Application Area | Material Type | Role of this compound |

| Organic Photovoltaics (Solar Cells) | Indoloindoles, Conjugated Polymers | Precursor for synthesizing the electron-rich indole core. nih.gov |

| Organic Electronics | Organic Field-Effect Transistors (OFETs) | Building block for organic semiconductors. nih.gov |

| Display Technology | Organic Light-Emitting Diodes (OLEDs) | Monomer for creating emissive or charge-transporting polymers. nih.gov |

| Chemical Sensors | Functionalized Polymers | Synthesis of polymers whose electronic properties change upon analyte binding. |

Future Research Directions and Challenges

Development of Sustainable and Green Synthetic Methods for (7-Methyl-1H-indol-3-yl)methanol

The chemical synthesis of indole (B1671886) derivatives, including this compound, has traditionally relied on methods that are often not environmentally friendly. A significant future direction is the development of sustainable and green synthetic routes. tandfonline.comrsc.orgrsc.org This involves the use of less hazardous solvents and reagents, milder reaction conditions, and processes that are more atom-economical. rsc.orgacs.org

Current research in green indole synthesis focuses on approaches like microwave-assisted synthesis, which can lead to faster reaction times and reduced energy consumption. tandfonline.comtandfonline.com Multicomponent reactions, where three or more reactants combine in a single step to form a product, are also being explored to increase efficiency and reduce waste. rsc.orgacs.org For this compound, future research could focus on developing a one-pot synthesis from simple, readily available starting materials, avoiding the use of toxic catalysts and harsh conditions. rsc.orgrsc.org A significant challenge lies in achieving high yields and purity with these greener methods, which is crucial for their adoption in industrial-scale production.

Key Research Goals for Sustainable Synthesis:

Designing novel catalyst-free or biocatalytic synthetic pathways. acs.org

Utilizing renewable starting materials and green solvents like water or ethanol (B145695). rsc.orgrsc.org

Optimizing reaction conditions to minimize energy consumption and waste generation. tandfonline.com

Elucidation of Undiscovered Biological Mechanisms and Target Identification

While indole compounds are known to interact with a wide range of biological targets, the specific mechanisms of action for many, including this compound, are not fully understood. mdpi.comtandfonline.comrsc.org Future research will need to delve deeper into its molecular interactions within biological systems to identify novel therapeutic targets. mdpi.comnih.gov This involves a combination of computational and experimental approaches to pinpoint the proteins, enzymes, and signaling pathways that are modulated by this compound. nih.govnih.gov

A key challenge is the promiscuous nature of some indole derivatives, which can bind to multiple receptors. mdpi.comtandfonline.com Distinguishing between the primary therapeutic target and off-target effects is crucial for developing selective and effective drugs. Techniques such as structure-based virtual screening and ligand-based virtual screening can be employed to predict potential binding sites and guide experimental validation. nih.gov

Exploration of Novel Chemical Reactivity Profiles for Diversification

The indole scaffold is a versatile platform for chemical modification, and exploring the novel reactivity of this compound is a promising area for future research. numberanalytics.comresearchgate.net The hydroxyl group at the 3-position and the methyl group at the 7-position offer sites for further functionalization, allowing for the creation of a diverse library of new compounds with potentially enhanced or novel biological activities. rsc.orgbeilstein-journals.org

Future work could investigate reactions such as C-H activation to directly functionalize the indole ring, or cross-coupling reactions to introduce new substituents. numberanalytics.com The development of new catalytic systems will be essential to control the regioselectivity and stereoselectivity of these transformations. numberanalytics.com A challenge in this area is to develop reactions that are both efficient and compatible with the existing functional groups on the molecule.

Potential Areas for Chemical Diversification:

Derivatization of the hydroxyl group to form ethers, esters, or other functional groups.

Modification of the methyl group to introduce new pharmacophores.

Functionalization of the indole ring at various positions to modulate electronic and steric properties.

Advancements in Analytical and Characterization Techniques for Complex Indole Derivatives

As more complex derivatives of this compound are synthesized, the need for advanced analytical and characterization techniques becomes more critical. researchgate.netacs.org Standard techniques like NMR and mass spectrometry are essential, but the characterization of complex mixtures or the determination of absolute stereochemistry can be challenging. rsc.org

Future research in this area will likely focus on the development of more sensitive and specific analytical methods. nih.gov This could include the use of hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the analysis of complex biological samples. nih.govnih.gov There is also a need for improved methods for solid-state characterization, such as X-ray crystallography, to provide detailed structural information. nih.gov

Integration with High-Throughput Screening Methodologies for Biological Activity Profiling

To accelerate the discovery of new therapeutic applications for this compound and its derivatives, integration with high-throughput screening (HTS) methodologies is essential. unl.edunih.govrug.nl HTS allows for the rapid testing of large numbers of compounds against a variety of biological targets, significantly speeding up the drug discovery process. rug.nl

A key challenge is the development of robust and reliable assays that are suitable for HTS. unl.edu These assays need to be sensitive, specific, and cost-effective. The use of automated and miniaturized synthesis techniques can generate large libraries of compounds for screening. nih.govrug.nl The data generated from HTS can then be used to identify lead compounds for further optimization and development. unl.edu

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (7-Methyl-1H-indol-3-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation or alkylation of indole precursors followed by reduction. For example, bromination at the 7-position of indole derivatives using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) can introduce substituents, followed by reduction of the carbonyl group using NaBH₄ or LiAlH₄. Reaction efficiency depends on solvent choice (e.g., THF or DMF), stoichiometry, and exclusion of moisture .

Q. Which purification techniques ensure high purity of this compound?

- Methodological Answer : Recrystallization from methanol or ethanol is effective for removing polar impurities, while column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) resolves non-polar byproducts. Purity is confirmed via HPLC (>95% area) or melting point analysis .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise structural data, including bond lengths and angles. For example, the indole ring planarity and torsion angles of the hydroxymethyl group are determined using SC-XRD (R factor < 0.06). Complementary techniques include FT-IR (O–H stretch at ~3200 cm⁻¹) and ¹H/¹³C NMR (e.g., methyl resonance at δ 2.4 ppm) .

Advanced Research Questions

Q. How does the 7-methyl substituent affect the compound’s electronic properties and reactivity?

- Methodological Answer : The electron-donating methyl group at position 7 increases electron density on the indole ring, enhancing nucleophilic substitution at position 3. Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) reveal reduced HOMO-LUMO gaps (ΔE ≈ 4.5 eV), favoring electrophilic aromatic substitution. Experimental validation includes Hammett plots for substituent effects .

Q. What strategies mitigate steric hindrance during functionalization of the hydroxymethyl group?

- Methodological Answer : Protecting the hydroxyl group (e.g., using TBDMSCl) prior to reactions minimizes steric interference. For example, esterification with acyl chlorides proceeds efficiently in anhydrous DCM with DMAP catalysis. Post-functionalization deprotection (e.g., TBAF) restores the hydroxyl group without side reactions .

Q. How can computational modeling predict biological interactions of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like serotonin receptors (5-HT₂A). Ligand-receptor affinity (ΔG ≈ -8.5 kcal/mol) and hydrogen-bonding interactions (e.g., with Asp155) are quantified. In vitro validation via radioligand displacement assays confirms IC₅₀ values .

Q. What role does the compound play in enantioselective synthesis?

- Methodological Answer : The hydroxymethyl group serves as a chiral handle in asymmetric catalysis. Chiral HPLC (Chiralpak AD-H column) resolves enantiomers, while circular dichroism (CD) spectra correlate absolute configuration. Enantioselective alkylation using Jacobsen’s catalyst achieves >90% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.